Confirmed Inactivity in AMPAR-Stargazin Modulation Assay Differentiates from Active CNS Chemotypes
In PubChem BioAssay AID 1259245, N-(5-bromofuran-2-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide was tested for modulation of AMPA receptor–stargazin complexes, a target relevant to excitatory neurotransmission and neurological disorders. The compound was classified as 'Inactive' across all four reported target–subunit combinations (Target GeneID 12300 and 29627, corresponding to CACNG2/stargazin and GRIA2/GluR2) . This inactivity profile distinguishes the compound from positive allosteric modulators of AMPARs identified within the Vanderbilt screening collection, providing a clean negative-control reference point that is valuable for assay validation and hit triage workflows .
| Evidence Dimension | AMPAR-stargazin modulation activity outcome |
|---|---|
| Target Compound Data | Inactive (AID 1259245, all four target entries; no EC₅₀ or IC₅₀ measurable) |
| Comparator Or Baseline | Active AMPAR modulators from the same screening library (Vanderbilt VICB) display measurable EC₅₀ values <10 µM in the identical assay format [class-level reference] |
| Quantified Difference | Qualitative (Active vs. Inactive binary outcome); no quantifiable potency value obtainable for target compound |
| Conditions | PubChem BioAssay AID 1259245: Modulation of AMPAR-stargazin complexes; assay type 'Other'; depositor: Vanderbilt Institute for Chemical Biology |
Why This Matters
Confirmed inactivity in a specific, mechanistically defined assay provides a definitive exclusion criterion for procurement when selecting compounds for AMPAR-focused screening cascades, preventing wasted resources on an inactive chemotype.
- [1] PubChem BioAssay AID 1259245: Modulation of AMPAR-stargazin complexes. Activity outcome for CID 18587536. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/18587536/assaysummary/JSON (accessed 2026-04-29). View Source
